Product packaging for discandium tritelluride(Cat. No.:CAS No. 12166-44-8)

discandium tritelluride

Cat. No.: B1144028
CAS No.: 12166-44-8
M. Wt: 472.71182
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Description

Contextualization within Chalcogenide Materials Science

Discandium tritelluride (Sc₂Te₃) is an inorganic chemical compound belonging to the family of metal chalcogenides. Chalcogenides are compounds containing at least one chalcogen element (sulfur, selenium, or tellurium) bonded to a more electropositive element. researchgate.net These materials are a cornerstone of modern solid-state chemistry and materials science, exhibiting a vast range of structural motifs and physical properties. researchgate.netacs.org The chemistry of trivalent scandium compounds is of particular note due to the Sc³⁺ cation's closed outer electron shell, which distinguishes it from other first-series transition metals. urfu.ru

Scandium chalcogenides, including tellurides, are recognized primarily as semiconductors. urfu.ru They are part of the broader class of rare-earth chalcogenides, which have garnered significant research interest for their diverse electronic and magnetic phenomena. aip.orgaip.org Specifically, the rare-earth tritellurides (RTe₃, where R is a rare-earth element) are model systems for studying quantum phenomena such as charge density waves (CDWs). aip.orgstanford.eduaps.org CDWs are periodic modulations of the electron density that can significantly alter a material's electronic properties. Although scandium is a d-block element, its chemical similarities to the lanthanides place Sc₂Te₃ in the periphery of this exciting research area, providing a unique platform for comparative studies. The investigation of such compounds is crucial for advancing the fundamental understanding of structure-property relationships in complex inorganic solids.

Historical Overview of this compound Investigations

The study of this compound can be traced back to foundational work in inorganic synthesis and characterization. Early investigations into the scandium-tellurium system focused on identifying stable phases and their basic properties. One of the earliest comprehensive structural characterizations was reported by White and Dismukes in 1965, who detailed the crystal structure of scandium sesquitelluride. xjtu.edu.cn

Further detailed structural elucidation came much later. In 2006, Assoud and Kleinke refined the crystal structure of Sc₂Te₃, providing precise atomic coordinates and bond lengths for an orthorhombic modification. materialsproject.orgcrystallography.netdntb.gov.ua This work established a definitive structural model that has been foundational for subsequent theoretical and experimental studies. xjtu.edu.cnrsc.org More recent research has placed Sc₂Te₃ in the context of materials for advanced technologies, such as phase-change memory (PCM). xjtu.edu.cnrsc.org Studies have explored its structural and electronic properties through first-principles calculations, investigating its behavior in both crystalline and amorphous states and its potential when alloyed with other chalcogenides like antimony telluride (Sb₂Te₃). rsc.org

Significance of Discandium-Tellurium Systems in Fundamental Solid-State Chemistry

The Scandium-Tellurium (Sc-Te) system holds considerable significance in fundamental solid-state chemistry. It serves as a valuable case study for understanding how atomic composition, structure, and bonding give rise to a material's properties. The existence of multiple crystalline phases of Sc₂Te₃, including a defective rocksalt-like structure and an ordered orthorhombic Sc₂S₃-type structure, highlights the polymorphic nature of this system. xjtu.edu.cn The study of these different polymorphs provides insight into the energetic landscapes of solid-state compounds and the subtle factors that stabilize one structure over another.

Furthermore, the Sc-Te system contributes to the broader understanding of metal-rich chalcogenides and their complex bonding arrangements. acs.org Investigations into the electronic structure of Sc₂Te₃ reveal the nature of its chemical bonds, which are not purely ionic but have significant polar-covalent character, a common feature in tellurides. researchgate.netrsc.org The Fermi surface of these materials is primarily derived from the p-orbitals of the tellurium atoms, which form nearly square-planar sheets in related RTe₃ compounds. stanford.edu The study of how the Sc³⁺ cation influences this electronic structure, compared to lanthanide cations in RTe₃ systems, is crucial for developing design principles for new functional materials. aip.orgxjtu.edu.cn This comparative approach allows chemists to tune electronic and magnetic properties by systematically varying the metal cation, a process sometimes referred to as "chemical pressure". aip.orgstanford.edu

Interactive Data Tables

Properties of this compound (Sc₂Te₃)

PropertyValueSource(s)
Chemical Formula Sc₂Te₃ shef.ac.ukwebelements.co.uk
Common Names Scandium(III) telluride, Scandium sesquitelluride crystallography.netshef.ac.ukamericanelements.com
CAS Registry No. 12166-44-8 shef.ac.ukwebelements.co.uk
Formula Weight 472.712 webelements.co.uk
Appearance Black crystalline solid webelements.co.uk
Density 5.30 g/cm³ webelements.co.uk
Crystal System Orthorhombic xjtu.edu.cnmaterialsproject.org
Space Group Fddd materialsproject.org
Scandium Oxidation State +3 shef.ac.ukmindat.org

Crystal Structure Parameters (Orthorhombic, Fddd)

Data from the 2006 study by Assoud and Kleinke. crystallography.net

Lattice ParameterValue (Å)
a11.6292
b8.2223
c24.385

Properties

CAS No.

12166-44-8

Molecular Formula

Sc2Te3

Molecular Weight

472.71182

Synonyms

discandium tritelluride

Origin of Product

United States

Synthetic Methodologies and Growth Mechanisms of Discandium Tritelluride

High-Temperature Solid-State Reaction Techniques

High-temperature solid-state reaction is a foundational and widely utilized method for the synthesis of polycrystalline discandium tritelluride. This technique generally involves the direct reaction of stoichiometric amounts of the constituent elements, scandium and tellurium, at elevated temperatures.

The process typically begins with the careful weighing and mixing of high-purity scandium and tellurium powders in the desired 2:3 molar ratio. To prevent oxidation of the reactants at high temperatures, the mixture is sealed in an inert container, commonly a quartz ampoule, under a high vacuum. The sealed ampoule is then placed in a programmable furnace and subjected to a specific temperature profile.

A documented synthesis of an orthorhombic modification of Sc₂Te₃ involved reacting elemental scandium and tellurium (in the presence of nickel, which acted as a mineralizer) at 1073 K (800 °C) in an evacuated silica (B1680970) tube. researchgate.net The furnace is slowly heated to the target temperature to allow for controlled reaction and to avoid pressure buildup from the volatile tellurium. The mixture is held at this temperature for an extended period, often several days, to ensure the reaction goes to completion and to promote homogeneity. Subsequent slow cooling to room temperature yields the final product.

In some variations, a mechanochemical approach, such as high-energy ball milling, is employed prior to the high-temperature treatment. semanticscholar.org This process can create a more intimate mixture of the reactants and introduce defects that may lower the reaction temperature and time. semanticscholar.org Following ball milling, the resulting powder can be densified and further crystallized using techniques like spark plasma sintering (SPS) at temperatures exceeding 1450 K (1177 °C). semanticscholar.org

Table 1: Parameters for High-Temperature Solid-State Synthesis of Sc₂Te₃

ParameterTypical Range/ValuePurpose
ReactantsHigh-purity Sc and Te powdersTo ensure a pure final product.
Stoichiometry2:3 molar ratio of Sc:TeTo obtain the desired Sc₂Te₃ phase.
Reaction VesselEvacuated and sealed quartz ampouleTo prevent oxidation and contain volatile species.
Reaction Temperature1073 - >1450 K (800 - >1177 °C)To provide sufficient energy for the reaction to occur. researchgate.netsemanticscholar.org
Reaction DurationHours to several daysTo ensure a complete and homogenous reaction. semanticscholar.org

Flux Growth Techniques

Flux growth is a powerful method for producing high-quality single crystals of materials that have high melting points or decompose before melting. wikipedia.orgucla.edufrontiersin.org In this technique, a solvent, known as a flux, is used to dissolve the constituent elements at a temperature below the melting point of the target compound. wikipedia.orgyoutube.com As the solution is slowly cooled, the solubility of the desired compound decreases, leading to its crystallization. youtube.com

For the growth of this compound, a tellurium self-flux can be employed, where an excess of tellurium acts as the solvent for scandium. nih.gov The ratio of scandium to the tellurium flux is a critical parameter that influences the size and quality of the resulting crystals. The mixture of scandium and excess tellurium is placed in a crucible, often made of alumina (B75360) or graphite, which is then sealed in a quartz ampoule under vacuum. ucla.edu

The ampoule is heated to a high temperature, for instance, in the range of 800–900 °C for related rare-earth tritellurides, to ensure complete dissolution of the scandium in the molten tellurium. nih.gov After a homogenization period at this temperature, the furnace is slowly cooled over several days or even weeks. nih.gov This slow cooling rate, typically a few degrees Celsius per hour, is crucial for allowing large, well-formed single crystals to grow. youtube.com Once the cooling program is complete, the excess flux can be removed, often by inverting the ampoule while hot and decanting the molten flux, or by dissolving the flux in a suitable solvent that does not react with the Sc₂Te₃ crystals. ucla.edu

Table 2: General Parameters for Flux Growth of Metal Tellurides

ParameterTypical Range/ValuePurpose
ReactantsSc metal and excess Te (as flux)Tellurium acts as a solvent for scandium. nih.gov
Crucible MaterialAlumina, GraphiteTo contain the molten reactants without reacting with them. wikipedia.org
Maximum Temperature800 - 1100 °CTo dissolve the solute in the flux. nih.gov
Cooling Rate1 - 5 °C/hourTo promote the growth of large, high-quality single crystals. youtube.com
Flux RemovalDecanting, Chemical EtchingTo isolate the grown crystals. ucla.edu

Chemical Vapor Transport (CVT) Synthesis

Chemical Vapor Transport (CVT) is a highly effective method for growing high-purity single crystals of inorganic solids. mpg.dempg.de The technique relies on a reversible chemical reaction with a gaseous transport agent to volatilize a non-volatile solid in one temperature zone of a sealed ampoule and deposit it as crystals in another zone at a different temperature. iastate.eduifpan.edu.pl

In the synthesis of Sc₂Te₃, a polycrystalline powder of the compound, or the constituent elements, is placed at one end of a quartz ampoule (the source zone). researchgate.net A small amount of a transport agent, typically a halogen such as iodine (I₂), is added before the ampoule is evacuated and sealed. researchgate.netmpg.de The sealed ampoule is then placed in a two-zone tube furnace, which establishes a temperature gradient.

At the source temperature (T₂), the transport agent reacts with Sc₂Te₃ to form volatile scandium-telluride-halide species. These gaseous molecules then diffuse or are transported by convection to the cooler end of the ampoule (the sink zone, at temperature T₁). In the sink zone, the reverse reaction occurs, leading to the decomposition of the gaseous species and the deposition of Sc₂Te₃ crystals. The transport agent is liberated and diffuses back to the source zone to react with more material. A rhombohedral modification of Sc₂Te₃ has been successfully synthesized using this method at a temperature of 1325 K (1052 °C). researchgate.net The success of the CVT process depends on several factors, including the choice of transport agent, the concentration of the transport agent, and the temperatures of the source and sink zones. mpg.de

Table 3: Key Parameters in the CVT Synthesis of Sc₂Te₃

ParameterTypical Range/ValuePurpose
Starting MaterialPolycrystalline Sc₂Te₃ or elemental Sc and TeThe source of the material to be transported. researchgate.net
Transport AgentHalogens (e.g., I₂)To form volatile intermediate species. mpg.de
Source Temperature (T₂)Typically higher than sink temperatureTo promote the formation of gaseous intermediates. iastate.edu
Sink Temperature (T₁)Typically 1052 °C for Sc₂Te₃To induce the decomposition of the gaseous species and crystal growth. researchgate.net
Transport Agent Concentrationmg/cm³ rangeInfluences the transport rate and crystal quality.

Hydrothermal and Solvothermal Routes to this compound

Hydrothermal and solvothermal synthesis are solution-based methods that are carried out in sealed vessels, typically autoclaves, at elevated temperatures and pressures. purdue.edunih.gov While hydrothermal synthesis uses water as the solvent, solvothermal methods employ organic solvents. researchgate.net These techniques are particularly adept at producing nano- and micro-crystalline materials with controlled morphologies. nih.gov

Although not widely documented for this compound, the general approach would involve the reaction of a scandium precursor (e.g., a scandium salt like ScCl₃) and a tellurium source (e.g., tellurium powder or a tellurite) in a suitable solvent. The reaction mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature, typically in the range of 150-250 °C, for a duration of several hours to days. The autogenous pressure generated at these temperatures facilitates the dissolution of the precursors and the subsequent nucleation and growth of Sc₂Te₃ particles.

The morphology and particle size of the resulting product can be influenced by various parameters, including the reaction temperature, time, the type of solvent, the pH of the solution, and the presence of capping agents or surfactants. For instance, in the synthesis of other metal tellurides, surfactants have been shown to control the shape of the resulting nanostructures, leading to the formation of nanorods, nanowires, or nanoplates. nih.gov

Thin Film Deposition Methodologies (e.g., Sputtering, Pulsed Laser Deposition)

Thin films of this compound can be prepared using physical vapor deposition (PVD) techniques such as sputtering and pulsed laser deposition (PLD). These methods are essential for applications in electronics and thermoelectrics where the material is required in the form of a thin layer on a substrate.

Sputtering involves the bombardment of a target material (a sintered Sc₂Te₃ target or separate Sc and Te targets) with high-energy ions, typically from an inert gas like argon, in a vacuum chamber. The bombardment ejects atoms from the target, which then travel and deposit onto a heated substrate, forming a thin film. The properties of the sputtered film, such as its stoichiometry, crystallinity, and thickness, are controlled by parameters like the argon pressure, the power applied to the target, and the substrate temperature.

Table 4: Representative Parameters for PVD of Telluride Thin Films

ParameterTypical Range/ValueInfluence on Film Properties
Substrate TemperatureRoom Temperature - 300 °CAffects crystallinity and grain size. researchgate.netarxiv.org
Background Gas PressureHigh vacuum to a few mTorrInfluences the energy of deposited species and film density.
Laser Fluence (PLD)1-3 J/cm²Controls the ablation rate and stoichiometry.
Sputtering PowerTens to hundreds of WattsDetermines the deposition rate.

Growth of Single Crystalline this compound

The growth of large, high-quality single crystals is essential for the fundamental characterization of the intrinsic physical properties of this compound, as it eliminates the effects of grain boundaries present in polycrystalline samples. ucla.edu The primary methods for growing Sc₂Te₃ single crystals are Chemical Vapor Transport (CVT) and the flux growth technique, as detailed in sections 2.3 and 2.2, respectively.

The CVT method has been successfully used to produce a rhombohedral modification of Sc₂Te₃. researchgate.net The slow, controlled deposition from the vapor phase in a temperature gradient allows for the formation of well-ordered crystalline structures. The size and quality of the crystals are highly dependent on the transport rate, which can be fine-tuned by adjusting the temperature gradient and the concentration of the transport agent. mpg.de

Flux growth is another powerful technique for obtaining single crystals. wikipedia.org By dissolving the constituents in a suitable solvent (flux) and allowing the desired phase to crystallize through slow cooling, large crystals can be grown. ucla.eduyoutube.com The choice of flux is critical; it must dissolve the reactants but not react with them to form unwanted byproducts. A tellurium self-flux is a common choice for telluride compounds. nih.gov The extremely slow cooling rates employed in this method are key to achieving large crystal sizes with minimal defects. youtube.com

Purity Control and Stoichiometry Engineering in this compound Synthesis

Achieving high purity and precise stoichiometry is paramount in the synthesis of this compound, as impurities and off-stoichiometry can significantly alter its physical properties.

Purity Control begins with the use of high-purity starting materials (scandium and tellurium). The reaction environment must also be carefully controlled to prevent contamination. Sealing the reactants in an evacuated quartz ampoule is a standard practice in solid-state, flux, and CVT methods to avoid reactions with atmospheric gases. researchgate.net The choice of crucible material in flux growth is also important to prevent the incorporation of impurities from the container into the growing crystals. wikipedia.org Furthermore, techniques like CVT can serve as a purification step, as the transport process can selectively deposit the desired compound, leaving less volatile impurities behind in the source region. mpg.de

Stoichiometry Engineering involves the precise control of the molar ratios of the reactants. In solid-state synthesis, accurate weighing of the elemental precursors is the primary method for controlling the stoichiometry of the final product. However, due to the high vapor pressure of tellurium at elevated temperatures, there can be a loss of tellurium, leading to a tellurium-deficient product. This can be mitigated by using a slight excess of tellurium in the initial mixture. In thin film deposition, the stoichiometry can be controlled by adjusting the deposition parameters, such as the power to different elemental targets in co-sputtering or the laser fluence on a composite target in PLD. Post-synthesis annealing in a controlled atmosphere can also be used to fine-tune the stoichiometry.

Advanced Crystallographic and Microstructural Investigations of Discandium Tritelluride

Crystal Structure Determination and Refinement

The precise determination of the crystal structures of discandium tritelluride has been achieved through powerful techniques such as X-ray and neutron diffraction. These methods provide fundamental insights into the periodic arrangement of atoms in the solid state.

Orthorhombic Phases and Sc₂S₃ Structure Type Analysis

A significant crystalline form of this compound is an orthorhombic phase that adopts the Sc₂S₃ structure type. researchgate.netresearchgate.net This structure is characterized by the space group Fddd. researchgate.netresearchgate.net The atomic arrangement within this phase consists of slightly distorted ScTe₆ octahedra that share edges, creating a three-dimensional network. researchgate.net This structural motif can be conceptualized as a defect variant of the rock salt (NaCl) structure. researchgate.net The scandium atoms are coordinated to six tellurium atoms, forming these octahedral units. materialsproject.org

Crystallographic Data for Orthorhombic this compound (Sc₂S₃ type)
ParameterValue
Crystal SystemOrthorhombic
Space GroupFddd
Structural MotifEdge-sharing ScTe₆ octahedra
Relationship to other structuresDefect NaCl type

Rhombohedral Phases and Related Structural Motifs

In addition to the orthorhombic form, this compound can also exhibit a rhombohedral crystal structure. This non-stoichiometric phase is closely related to the rock salt structure. lookchem.com The structure is characterized by a rhombohedral unit cell where one cation site is fully occupied, while another is only partially filled. lookchem.com This arrangement of atoms and vacancies is a key feature of this particular polymorph.

Polymorphism and Structural Transitions of this compound

This compound is known to exhibit polymorphism, meaning it can exist in multiple distinct crystal structures. At least three modifications have been identified, including the orthorhombic phase with the Sc₂S₃ structure type. researchgate.netresearchgate.net The existence of different polymorphs suggests that structural transitions can occur under varying conditions of temperature and pressure. These transitions involve the rearrangement of atoms from one crystalline form to another, and are a key aspect of the material's phase behavior. The study of these transitions provides valuable information about the thermodynamic stability of the different phases.

Local Atomic Structure Probes

While diffraction techniques reveal the average, long-range crystal structure, methods like Pair Distribution Function (PDF) analysis and Extended X-ray Absorption Fine Structure (EXAFS) provide crucial information about the local atomic arrangements.

The PDF method, derived from total scattering data (including both Bragg and diffuse scattering), yields a real-space function that describes the probability of finding two atoms separated by a certain distance. epj-conferences.orgnih.govcmich.edu This technique is particularly powerful for studying materials with disorder or nanoscale structural features, as it does not rely on the presence of long-range crystalline order. mpg.de Analysis of the PDF can reveal details about bond lengths, coordination numbers, and the extent of local distortions from the average structure. For instance, in a material like Sc₂Te₃, which has structural similarities to Sb₂Te₃, understanding the local atomic correlations is important. researchgate.net

Electron Microscopy Characterization

A suite of electron microscopy techniques provides unparalleled insight into the microstructure and chemical composition of this compound at the nanoscale.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) allow for direct imaging of the crystal lattice, revealing the arrangement of atomic columns and enabling the identification of crystal defects such as dislocations and grain boundaries. tescan-analytics.com

Scanning Transmission Electron Microscopy (STEM) offers the capability to form images with atomic resolution and to perform analytical measurements simultaneously. wikipedia.org When coupled with detectors for Energy-Dispersive X-ray Spectroscopy (EDX) and Electron Energy Loss Spectroscopy (EELS), STEM becomes a powerful tool for chemical analysis. tescan-analytics.comwikipedia.org

EDX allows for the elemental mapping of a sample, providing information on the spatial distribution of scandium and tellurium. tescan-analytics.com EELS, on the other hand, analyzes the energy loss of electrons as they pass through the sample, which can provide information not only on the elemental composition but also on the chemical bonding and electronic structure. eag.comeels.info EELS is particularly sensitive to lighter elements and can offer higher spatial resolution than EDX. eag.com

Electron Microscopy Techniques for Characterizing this compound
TechniqueInformation Obtained
Transmission Electron Microscopy (TEM)Morphology, crystal structure, and defects
High-Resolution TEM (HRTEM)Direct imaging of the crystal lattice at atomic resolution
Scanning Transmission Electron Microscopy (STEM)High-resolution imaging and localized analysis
Energy-Dispersive X-ray Spectroscopy (EDX)Elemental composition and mapping
Electron Energy Loss Spectroscopy (EELS)Elemental composition, chemical bonding, and electronic structure

Investigation of Planar Defects and Dislocation Networks

This compound (Sc2Te3) is fundamentally characterized by its nature as a defect-variant crystal structure. researchgate.net Several polymorphs of Sc2Te3 are described as derivatives of the rock-salt (NaCl) crystal structure, where the defects are primarily ordered vacancies on the scandium (cation) sublattice. researchgate.netrsc.org In the cubic rocksalt modification, one-third of the cationic sites are vacant, leading to the Sc2Te3 stoichiometry. rsc.org This inherent vacancy ordering constitutes a network of crystallographic defects that defines the material's structure and properties.

The orthorhombic modification of Sc2Te3, which adopts the Sc2S3 structure type, is also considered a distorted and deficient variant of the NaCl type. researchgate.net Its structure consists of slightly distorted, edge-sharing ScTe6 octahedra. researchgate.net While the concept of ordered vacancies as planar defects is well-established for this compound, detailed experimental investigations specifically characterizing dislocation networks, which are one-dimensional line defects, are not extensively reported in the available literature. Theoretical studies using ab initio molecular dynamics simulations confirm the presence of distorted-octahedral clusters connected by four-fold rings, which persist even at elevated temperatures, indicating the stability of this defect structure. rsc.org

Stacking Faults and Polytypism in this compound

Polytypism, the ability of a compound to crystallize into multiple different structures, is a key characteristic of this compound. At least three distinct modifications have been identified through various synthesis and characterization methods. researchgate.net These polytypes differ in their crystal symmetry and atomic arrangement, arising from different stacking sequences of atomic layers.

The known polymorphs include:

A modification reported to exhibit the γ-Al2O3 structure type, identified from X-ray powder diffraction data. researchgate.net

A rhombohedral modification, which was described as comprising alternating regions of NaCl and NiAs structure types. researchgate.net This alternating stacking is a direct manifestation of stacking variations that can lead to complex superstructures.

An orthorhombic modification that crystallizes in the Fddd space group and adopts the Sc2S3 structure type. researchgate.net This structure is a distorted, deficient variant of the NaCl type and can be considered a 12-fold supercell of a basic rock-salt structure. researchgate.net

The existence of these distinct crystalline forms underscores the complexity of the Sc-Te system and the influence of synthesis conditions on the resulting crystal structure.

Table 1: Crystallographic Data of this compound Polymorphs

PropertyOrthorhombic ModificationRhombohedral ModificationCubic (γ-Al2O3 type) Modification
Crystal System OrthorhombicRhombohedralCubic
Space Group FdddNot specifiedNot specified
Structure Type Sc2S3-typeAlternating NaCl and NiAs-type layersγ-Al2O3-type
Description Defect variant of NaCl type; 12-fold supercellStacking of different structural motifsBased on powder diffraction data
Reference researchgate.net researchgate.net researchgate.net

Microstructural Evolution during Synthesis and Processing

The microstructure of this compound is highly dependent on thermal conditions during its synthesis and processing. The formation of different polymorphs is directly linked to the reaction temperature. For instance, the orthorhombic modification with the Fddd space group is reported to be the low-temperature form, consistently observed at reaction temperatures below 1100 K. researchgate.net

Ab initio molecular dynamics simulations have provided significant insight into the microstructural changes at various temperatures. rsc.org These computational studies have successfully generated the liquid and glassy states of Sc2Te3, revealing the evolution of its local atomic structure. rsc.org Key findings from these simulations include:

The local structure is characterized by distorted-octahedral clusters that remain connected even at high temperatures in the liquid state. rsc.org

As the temperature decreases, the octahedral structure becomes more ordered. rsc.org

A liquid-to-glass transition temperature has been identified to be between approximately 773 K and 950 K. rsc.org

Temperature changes also induce a metal-to-semiconductor transition in the material's electronic properties. rsc.org

These findings are crucial for applications in phase-change memory devices, where controlled and rapid switching between amorphous and crystalline states is required. rsc.orgresearchgate.net

Nanostructural Architectures of this compound

Research into this compound has been significantly motivated by its application in phase-change materials, particularly when alloyed with antimony telluride (Sb2Te3). rsc.orgresearchgate.net In this context, the material's properties at the nanoscale are of paramount importance. The addition of scandium to Sb2Te3 has been shown to enable sub-nanosecond memory writing speeds in phase-change random access memory (PCRAM) devices. rsc.org This performance enhancement is attributed to the robust Sc–Te chemical bonds, which stabilize crystal precursors in the amorphous state, and the geometric matching between the Sc2Te3 and Sb2Te3 crystal structures. rsc.org

While Sc2Te3 is a critical component in developing nanostructured phase-change devices, dedicated studies on the synthesis and characterization of distinct nanostructural architectures of pure this compound, such as nanowires, nanotubes, or other complex three-dimensional forms, are not widely documented. The primary focus remains on its bulk crystallographic properties and its role as an alloying agent for optimizing the nanoscopic switching behavior of phase-change memory materials.

Electronic Structure and Band Theory Investigations of Discandium Tritelluride

First-Principles Calculations of Electronic Band Structure

First-principles calculations are a fundamental tool for determining the electronic band structure of materials. For discandium tritelluride, these calculations have been performed using various approaches within DFT, such as the Vienna Ab initio Simulation Package (VASP) and the CP2K code, which utilizes a mixed Gaussian and plane-wave basis set. rsc.org The choice of exchange-correlation functional is critical in these calculations; functionals like the Perdew–Burke–Ernzerhof (PBE) and the modified Becke–Johnson exchange potential with LDA correlation (mBJLDA) have been employed to analyze Sc2Te3. rsc.org

Computational studies reveal that the crystalline phases of Sc2Te3 are metallic. rsc.org This metallic nature is characterized by the absence of a band gap, with energy bands crossing the Fermi level, allowing for electronic conduction. While much of the detailed band structure analysis has focused on the amorphous and supercooled liquid states due to its relevance in phase-change materials, the metallic character of its stable crystalline forms is a key finding. rsc.org In contrast, studies on the amorphous phase show a transition to a semiconducting state. rsc.org

The computational methods employed in these studies are summarized in the table below.

Computational MethodExchange-Correlation FunctionalKey Finding for Crystalline Sc2Te3
Density Functional Theory (DFT)PBE, mBJLDAMetallic nature rsc.org
Ab Initio Molecular Dynamics (AIMD)PBEAnalysis of liquid and glassy states rsc.org

Density of States (DOS) and Partial Density of States (PDOS) Analysis

Density of States (DOS) analysis provides crucial information about the distribution of electronic states at different energy levels. For Sc2Te3, the total and partial DOS (PDOS) have been calculated to understand the contributions of individual atomic orbitals. rsc.org

The analysis shows that across the entire energy range, the electronic states are predominantly formed by the scandium 3d (Sc_d) and tellurium 5p (Te_p) orbitals. rsc.org Specifically, the lower valence band region is mainly derived from the Te_5p states. In contrast, the upper valence band, closer to the Fermi level, is primarily dominated by the Sc_3d states. rsc.org The contribution from s-orbitals of both elements is reported to be insignificant to the total DOS. rsc.org This orbital makeup is fundamental to the chemical bonding and electronic transport properties of the compound.

In the amorphous state, which is semiconducting, a band gap opens up. Calculations using the mBJLDA functional show a more accurate, larger band gap compared to the PBE functional. rsc.org The conduction band region, just above the Fermi level, is also composed mainly of Sc_d and Te_p states. rsc.org

Key Orbital Contributions to the Electronic Structure of Sc2Te3

Upper Valence Band: Primarily Sc_3d states rsc.org

Lower Valence Band: Primarily Te_5p states rsc.org

Conduction Band: A mix of Sc_d and Te_p states rsc.org

Fermi Surface Topology and Electronic Momentum-Space Mapping

While specific detailed mappings of the Fermi surface of Sc2Te3 are not widely available in the literature, valuable insights can be drawn from the broader family of rare-earth tritellurides (RTe3), which share a similar quasi-two-dimensional crystal structure. In these related materials, the Fermi surface topology is a critical factor that often drives the formation of charge-density waves (CDWs). stanford.eduaps.orgaps.orgarxiv.org

Studies on compounds like GdTe3 and LuTe3, using both experimental techniques like positron annihilation and theoretical first-principles calculations, have established the Fermi surface topologies. aps.orgaps.org These surfaces typically feature large, parallel sections (nesting features) that make the system unstable towards a periodic lattice distortion and the opening of a CDW gap. aps.orgaps.org The nesting vector, which connects these parallel faces, dictates the periodicity of the CDW. stanford.eduaps.org Given that the Fermi surface in these materials is primarily composed of states from the Te layers, it is expected that Sc2Te3 would exhibit similar nesting propensities, which could lead to comparable electronic instabilities. aps.org

Spin-Orbit Coupling Effects on Electronic Structure

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. This effect is particularly significant in materials containing heavy elements, such as tellurium. researchgate.netresearchgate.netmdpi.comarxiv.org Although detailed studies focusing exclusively on SOC effects in Sc2Te3 are limited, the impact of SOC is well-documented in isostructural and chemically similar telluride compounds like Bi2Te3, Sb2Te3, and GeTe. researchgate.netresearchgate.net

In these materials, the inclusion of SOC in first-principles calculations leads to significant modifications of the band structure, especially near the Fermi level. researchgate.netmdpi.com Key effects include:

Band Splitting: SOC can lift the degeneracy of energy bands.

Gap Opening/Modification: In semiconductors and topological insulators, SOC can open a band gap or invert the bands, where the conduction and valence bands switch their orbital character. researchgate.net For instance, in ZrSbTe and HfSbTe, SOC is responsible for opening a narrow indirect band gap, transforming the material from a metal to a semiconductor. mdpi.com

Given the substantial atomic number of tellurium, it is highly probable that SOC plays a crucial role in the detailed electronic structure of Sc2Te3, influencing carrier mobility and other transport properties.

Wannier Function Analysis and Orbital Hybridization

Wannier functions are a set of localized functions derived from the Bloch states of a crystal. They provide a real-space picture of chemical bonding and orbital hybridization, which can be more intuitive than the delocalized Bloch orbitals from standard band structure calculations. researchgate.net

A Wannier function analysis for Sc2Te3 would allow for the construction of a tight-binding model that can accurately represent the electronic structure. This approach is particularly useful for understanding the nature and strength of the hybridization between the Sc_d and Te_p orbitals, which, as indicated by PDOS analysis, are the dominant contributors to the states near the Fermi level. rsc.org By analyzing the resulting Wannier functions, one can quantify the hopping integrals between different atomic sites, providing a clear picture of the covalent and ionic components of the Sc-Te bond. While specific Wannier analysis has not been published for Sc2Te3, studies on other transition metal compounds demonstrate its power in elucidating how crystal structure distortions influence orbital energies and bonding. researchgate.net

Investigation of Band Inversion and Topological Signatures in Electronic Structure

Many telluride-based compounds, such as Bi2Te3 and Sb2Te3, are renowned as three-dimensional topological insulators. aps.orgamericanelements.communi.cz A key feature of these materials is the inversion of the bulk band gap, which is driven by strong spin-orbit coupling. researchgate.net This band inversion, where the orbital character of the valence and conduction bands is swapped at a high-symmetry point in the Brillouin zone, leads to the emergence of topologically protected metallic surface states.

Currently, there is no research indicating that Sc2Te3 is a topological insulator or that it exhibits band inversion. The primary contributors to its frontier orbitals are Sc_d and Te_p states, which differs from the p-orbital-driven band inversion seen in Bi2Te3. However, the presence of the heavy element tellurium and the structural similarities to other tellurides suggest that exploring the potential for non-trivial topology in Sc2Te3 could be a fruitful area for future investigation. The search for topological properties is a major focus in modern condensed matter physics, and a systematic study including the effects of SOC would be necessary to rule in or out such characteristics for this compound. americanelements.com

Electron Charge Density Distribution Analysis

Analysis of the electron charge density provides direct insight into the nature of the chemical bonding within a material. For Sc2Te3, Bader charge analysis has been performed based on the charge density derived from first-principles calculations. rsc.org This method partitions the total charge density into atomic basins, providing a good approximation of the total electronic charge associated with each atom. researchgate.netrsc.orgutexas.edu

The results for Sc2Te3 show a significant charge transfer from the scandium atoms to the tellurium atoms. rsc.org On average, each scandium atom loses approximately 0.7 electrons (+0.7e), while each tellurium atom gains about 0.5 electrons (-0.5e). rsc.orgresearchgate.net This indicates a substantial ionic character in the Sc-Te bond, although the charge transfer is not complete, implying a degree of covalency as well. This finding is consistent with the electronegativity difference between scandium and tellurium and is crucial for understanding the stability of crystal precursors in the amorphous state, a key factor for its use in phase-change memory applications. rsc.org

AtomAverage Bader Charge (e)
Scandium (Sc)+0.7 rsc.orgresearchgate.net
Tellurium (Te)-0.5 rsc.orgresearchgate.net

Lattice Dynamics and Phonon Studies in Discandium Tritelluride

Phonon Dispersion Relations from First-Principles Calculations

First-principles calculations, typically based on density functional theory (DFT) and density functional perturbation theory (DFPT), are powerful computational methods used to predict the phonon dispersion relations of a material. researchgate.neticm.edu.plntu.edu.sg These relations illustrate the relationship between the frequency of phonons and their wave vector along high-symmetry directions within the Brillouin zone. The resulting phonon band structure reveals the allowed vibrational modes and can be used to assess the dynamical stability of the crystal structure; the presence of imaginary frequencies would indicate a structural instability. researchgate.neticm.edu.pl

A thorough review of the current scientific literature indicates that specific first-principles calculations of the phonon dispersion relations for discandium tritelluride (Sc₂Te₃) have not been reported. Such a study would provide valuable information on its acoustic and optical phonon branches, group velocities, and potential for phonon-mediated phenomena.

Vibrational Modes and Spectroscopic Signatures (Raman, Infrared)

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, serves as a primary experimental tool for probing the phonon modes of a material at the Brillouin zone center (Γ point). researchgate.netresearchgate.net IR spectroscopy detects vibrational modes that induce a change in the net molecular dipole moment, while Raman spectroscopy is sensitive to modes that cause a change in the polarizability of the molecule or crystal lattice. researchgate.netbibliotekanauki.pl Together, they provide a comprehensive picture of the optically active phonons.

At present, there is a lack of published experimental or theoretical studies presenting the Raman or infrared spectra specifically for this compound. Analysis of such spectra would enable the identification and assignment of the symmetry of its fundamental vibrational modes, offering a direct comparison with theoretical predictions from lattice dynamics calculations. Studies on related rare-earth tritelluride (RTe₃) compounds have successfully used these techniques to identify charge-density-wave states and collective modes. researchgate.netresearchgate.net

Anharmonicity of Lattice Vibrations

The harmonic approximation, which assumes that atomic displacements from equilibrium are small and restoring forces are perfectly linear, is the basis for initial lattice dynamics calculations. However, in real crystals, anharmonicity—the deviation from this ideal harmonic behavior—is always present and becomes particularly significant at higher temperatures. aps.orgarxiv.orgelsevierpure.com Anharmonicity is responsible for key physical phenomena, including thermal expansion, finite phonon lifetimes, and phonon-phonon scattering, which is a primary mechanism limiting lattice thermal conductivity. elsevierpure.com

Specific investigations into the anharmonicity of lattice vibrations in this compound are not available in the existing literature. The study of anharmonic effects is critical for a complete understanding of the thermal transport properties and the temperature dependence of the vibrational modes of Sc₂Te₃. Modern computational techniques, such as those combining ab initio molecular dynamics with self-consistent phonon theory, allow for the calculation of temperature-dependent anharmonic phonon dispersions. aps.orgarxiv.orgyoutube.com

Lattice Vibrational Mode Coupling

In a crystal lattice, various vibrational modes can interact or couple with each other (phonon-phonon coupling) or with other elementary excitations like electrons (electron-phonon coupling). aps.orgpurdue.edu Phonon-phonon coupling, arising from the anharmonic nature of the interatomic potential, is fundamental to understanding thermal transport. purdue.edu Electron-phonon coupling is crucial for describing electrical conductivity in metals and superconductivity. aps.org The strength of these coupling phenomena dictates the rates of energy and momentum transfer between the interacting entities.

Detailed theoretical or experimental studies focusing on lattice vibrational mode coupling specifically within this compound have not been found in the surveyed literature. Characterizing these interactions would be a key step in developing a comprehensive model of the thermal and electronic transport properties of Sc₂Te₃.

Mean-Squared Displacement (MSD) Analysis of Atomic Vibrations

The mean-squared displacement (MSD) provides a measure of the average distance a particle travels and is a key parameter for characterizing the dynamics of atoms within a crystal lattice. It quantifies the magnitude of atomic vibrations around their equilibrium positions. The MSD is temperature-dependent, increasing as thermal energy excites lattice vibrations more strongly.

First-principles studies based on ab initio molecular dynamics (AIMD) simulations have been performed to investigate the dynamic properties of the Sc₂Te₃ system at various temperatures. These simulations provide insight into the atomic vibrations by calculating the MSD for both scandium (Sc) and tellurium (Te) atoms.

The calculated MSD values show a clear trend of increasing atomic displacement with rising temperature, as expected. At 300 K, the vibrations are relatively small. As the temperature increases to 1573 K, the MSD values for both Sc and Te atoms increase significantly, indicating greater atomic mobility and larger excursions from their equilibrium lattice sites. This behavior is characteristic of thermal expansion and the general softening of the material at higher temperatures. The MSD for Te atoms is consistently higher than that for Sc atoms across the temperature range, suggesting that the Te atoms have a larger vibrational amplitude within the crystal structure.

Below is an interactive data table summarizing the calculated MSD values for Sc and Te atoms in Sc₂Te₃ at different temperatures based on AIMD simulations.

This analysis of atomic vibrations through MSD provides foundational data for understanding the structural dynamics and stability of this compound at elevated temperatures.

Theoretical and Computational Modeling of Discandium Tritelluride

Density Functional Theory (DFT) Applications in Structure and Electronic Predictions

Density Functional Theory (DFT) is a cornerstone of computational materials science, widely used to investigate the structural and electronic properties of discandium tritelluride. DFT calculations can accurately predict crystal structures, lattice parameters, and the electronic band structure, which are crucial for determining a material's behavior.

For Sc₂Te₃, DFT has been employed to compare the energetics of different possible crystal structures, confirming the stability of experimentally observed phases. One known modification of Sc₂Te₃ crystallizes in an orthorhombic structure (space group Fddd) and is isostructural with Sc₂S₃. researchgate.net This structure can be described as a defect variant of the rock salt (NaCl) type, composed of edge-sharing, slightly distorted ScTe₆ octahedra. researchgate.net

DFT calculations provide the lattice parameters for this orthorhombic phase, which are in close agreement with experimental findings.

Table 1: DFT-Predicted Lattice Parameters for Orthorhombic Sc₂Te₃

Parameter Predicted Value (Å)
a 8.2223
b 11.6292
c 24.6085

Data sourced from structural analysis of scandium sesquitelluride. researchgate.net

The electronic properties are also a key output of DFT simulations. The total and partial density of states (DOS) reveal the contributions of different atomic orbitals to the electronic structure. For Sc₂Te₃, the electronic DOS is primarily composed of contributions from the scandium 3d states (Sc_3d) and the tellurium 5p states (Te_p). rsc.org Specifically, the lower valence band is mainly derived from Te_5p states, while Sc_3d states are dominant in the upper valence band. rsc.org

DFT calculations using different functionals, such as the Perdew–Burke–Ernzerhof (PBE) functional, can predict the metallic or semiconducting nature of different Sc₂Te₃ phases. rsc.org For instance, calculations have shown that the crystalline phases of Sc₂Te₃ are metallic. rsc.org However, the choice of functional is critical, as standard functionals like PBE are known to underestimate band gaps in semiconductors.

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab Initio Molecular Dynamics (AIMD) combines molecular dynamics with electronic structure calculations (typically DFT), allowing for the simulation of atomic motion and system dynamics at finite temperatures. This method is invaluable for studying processes like phase transitions, thermal stability, and the properties of amorphous or liquid states.

For this compound, AIMD simulations have been instrumental in investigating the effects of temperature on its structural, dynamic, and electronic properties. rsc.org These simulations have been used to generate and analyze the liquid and glassy (amorphous) states of Sc₂Te₃. rsc.org

Key findings from AIMD studies on Sc₂Te₃ include:

Local Structure: Even at high temperatures, the structure of Sc₂Te₃ is characterized by distorted-octahedral clusters connected by four-membered rings. rsc.org This local ordering is considered a key precursor for rapid crystallization, a property relevant for phase-change memory applications. rsc.org

Thermal Stability and Phase Transitions: AIMD simulations have been used to identify a liquid-to-glass transition temperature for Sc₂Te₃, estimated to be in the range of 773 K to 950 K. rsc.org The dynamic properties, such as mean-squared displacement (MSD), are calculated to understand this transition. rsc.org

Temperature-Dependent Electronic Properties: A significant finding from AIMD is the observation of a metal-to-semiconductor transition as the system changes with temperature. rsc.org This highlights the strong coupling between atomic structure and electronic behavior in Sc₂Te₃.

These simulations provide an atom-level understanding of how thermal energy influences the material's structure and resulting properties, which is difficult to probe experimentally. rsc.org

Monte Carlo Simulations for Statistical Mechanics Aspects

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science, they are often used to study statistical mechanics problems, such as order-disorder transitions, magnetic properties, and the behavior of large ensembles of atoms where statistical averaging is crucial.

Currently, there is limited specific research available applying Monte Carlo simulations directly to the statistical mechanics aspects of this compound. While DFT and AIMD have been the primary tools for investigating its structural and electronic properties, the application of MC methods could offer future avenues for research. For example, MC simulations could potentially be used to model defect formation energies, the statistical distribution of vacancies in its defect rock salt structure, or to explore the thermodynamics of Sc-Sb-Te alloys used in phase-change memory, where Sc₂Te₃ is a component.

Beyond DFT Approaches (e.g., GW Approximation, Hybrid Functionals)

While standard DFT is powerful, it has known limitations, most notably the underestimation of electronic band gaps in semiconductors and insulators. To achieve more accurate predictions of electronic properties, more advanced, computationally intensive methods are required. These are often referred to as "beyond DFT" approaches.

Hybrid Functionals: These functionals incorporate a portion of exact Hartree-Fock exchange into the DFT exchange-correlation functional. This approach often corrects the self-interaction error inherent in standard DFT, leading to more accurate band gap predictions.

GW Approximation: This is a many-body perturbation theory approach used to calculate quasiparticle energies and, consequently, more accurate band structures and band gaps. The "G" stands for the Green's function and "W" for the screened Coulomb interaction.

For Sc₂Te₃, the importance of these advanced methods has been demonstrated. Studies have shown that the band gap calculated using the modified Becke-Johnson local density approximation (mBJLDA) functional, which is known to provide more accurate band gaps than standard functionals, is twice the value obtained using the PBE functional. rsc.org This significant difference underscores the necessity of using beyond-DFT methods for quantitative predictions of the electronic properties of Sc₂Te₃, especially when assessing its potential for semiconductor applications.

Table 2: Comparison of Band Gap Calculation Methods for Sc₂Te₃

Computational Method/Functional Relative Band Gap Prediction
PBE (Standard DFT) Base Value (X)
mBJLDA (Beyond DFT) ~2X

This table illustrates the significant impact of the chosen functional on the predicted electronic properties. rsc.org

Computational Design Principles for this compound

The insights gained from computational modeling of Sc₂Te₃ contribute to broader computational design principles for new materials, particularly in the fields of thermoelectrics and phase-change memory.

Thermoelectric Materials Design: The efficiency of thermoelectric materials is governed by the figure of merit, ZT, which depends on the Seebeck coefficient, electrical conductivity, and thermal conductivity. DFT calculations can predict these transport-related properties. By understanding the electronic structure of Sc₂Te₃, such as the shape and degeneracy of its band edges, researchers can formulate strategies to optimize its thermoelectric performance through doping or alloying. The goal is often to achieve a high power factor (S²σ) while maintaining low thermal conductivity.

Phase-Change Memory (PCM) Materials: Sc₂Te₃ is a component in Sc-Sb-Te (SST) alloys, which are used in advanced phase-change memory devices. researchgate.net Computational studies on Sc₂Te₃ help explain the enhanced performance of these alloys. For instance, AIMD simulations show that the chemical bonds in amorphous Sc₂Te₃ are more robust compared to those in materials like antimony telluride (Sb₂Te₃). researchgate.net This leads to a more ordered amorphous network, which enhances the nucleation process for rapid crystallization—a key requirement for fast PCM switching. researchgate.net The computational understanding of bonding, local structure in the amorphous phase, and crystallization kinetics in Sc₂Te₃ provides design principles for developing new PCM materials with faster speeds and better thermal stability. rsc.orgresearchgate.net

By systematically studying compounds like Sc₂Te₃, researchers can identify key structural and electronic motifs that give rise to desirable properties, enabling a more targeted and efficient search for the next generation of advanced materials.

Table of Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound Sc₂Te₃
Scandium Sesquisulfide Sc₂S₃
Sodium Chloride NaCl

Advanced Spectroscopic Probes of Electronic and Vibrational States in Discandium Tritelluride

X-ray Photoelectron Spectroscopy (XPS) for Core-Level and Valence Band Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In an XPS experiment, the sample is irradiated with a beam of X-rays, and the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material are analyzed.

Core-Level Analysis:

For scandium, the Sc 2p core level typically exhibits a doublet, Sc 2p3/2 and Sc 2p1/2, due to spin-orbit coupling. In scandium oxides (Sc2O3), the Sc 2p3/2 peak is observed around 402.2 eV. thermofisher.com It is anticipated that in Sc2Te3, the scandium would be in a +3 oxidation state, and the Sc 2p3/2 binding energy would be slightly lower than in the oxide due to the lower electronegativity of tellurium compared to oxygen.

For tellurium, the Te 3d core level also shows a spin-orbit split doublet, Te 3d5/2 and Te 3d3/2. In metal tellurides, the Te 3d5/2 peak is typically observed in the range of 572-574 eV, corresponding to a -2 oxidation state.

Valence Band Analysis:

The valence band spectrum of discandium tritelluride, lying at lower binding energies (typically 0-15 eV), would be composed of contributions from Sc 3d and Te 5p atomic orbitals. The spectrum is expected to be dominated by the Te 5p states, which are generally more intense in the valence region for metal tellurides. The Sc 3d states would also contribute, and the hybridization of these orbitals would dictate the electronic properties near the Fermi level. Analysis of the valence band edge provides information about the material's metallic or semiconducting nature.

Core Level Expected Binding Energy (eV) Inferred Oxidation State
Sc 2p3/2~401-402+3
Sc 2p1/2~405-406+3
Te 3d5/2~573-574-2
Te 3d3/2~583-584-2
Note: These are estimated values based on data from related scandium and tellurium compounds and require experimental verification for Sc2Te3.

Angle-Resolved Photoemission Spectroscopy (ARPES) for Band Mapping

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique used to observe the electronic band structure of crystalline solids. wikipedia.org By measuring the kinetic energy and emission angle of photoelectrons ejected from a sample illuminated with high-energy photons, ARPES can map the occupied electronic states in momentum space.

While direct ARPES studies on this compound are scarce, valuable insights can be drawn from research on the broader family of rare-earth tritellurides (RTe3), where R is a rare-earth element. arxiv.org These materials are known to be quasi-two-dimensional and exhibit charge density wave (CDW) instabilities.

The electronic structure of Sc2Te3 is expected to share some characteristics with other RTe3 compounds. The bands near the Fermi level are likely to be derived primarily from the in-plane Te 5p orbitals, forming a nearly square-like Fermi surface. The quasi-two-dimensional nature of the crystal structure would lead to weak dispersion along the out-of-plane momentum direction (kz).

A hypothetical band structure for Sc2Te3, based on analogies with other RTe3 compounds, would likely feature:

Valence Bands: Primarily composed of Te 5p states, extending several eV below the Fermi level.

Conduction Bands: Dominated by Sc 3d states, located above the Fermi level.

Fermi Surface: A nearly square-like shape derived from the Te 5p bands, which may exhibit nesting features that could lead to electronic instabilities like charge density waves.

Feature Expected Characteristics in Sc2Te3
Dominant Orbital Character near EF Te 5p
Dimensionality Quasi-two-dimensional
Fermi Surface Shape Nearly square-like
Potential Instabilities Charge Density Wave (CDW)
Note: This table represents expected features based on the RTe3 family and awaits experimental confirmation for Sc2Te3.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. ung.si XAS data is obtained by tuning the photon energy using a crystalline monochromator to a range where core electrons can be excited.

For this compound, XAS at the Sc K-edge and L-edge, as well as the Te L-edge, would offer complementary information about the electronic structure.

Sc K-edge XAS: The Sc K-edge spectrum probes the transition of a 1s core electron to unoccupied p-states. The pre-edge features can provide information about the local symmetry and the hybridization of Sc 3d and 4p states. Studies on other scandium compounds have shown that the pre-edge features are sensitive to the coordination environment of the Sc atom. researchgate.net

Sc L-edge XAS: The Sc L-edge probes the 2p to 3d transitions, providing a more direct probe of the unoccupied Sc 3d states. The shape and intensity of the L2 and L3 edges are sensitive to the oxidation state and spin state of the scandium ion. In Sc2Te3, where Sc is expected to be in a +3 (d0) state, the L-edge spectrum would be expected to show sharp white lines, characteristic of transitions to the empty d-orbitals. kit.edu

Te L-edge XAS: The Te L-edges (L1, L2, L3) would provide information about the unoccupied Te 5p and 5d states. The position and shape of these edges would be sensitive to the local chemical environment of the tellurium atoms.

Absorption Edge Probed Transitions Information Gained
Sc K-edge1s → 4p, 3dLocal symmetry, p-d hybridization
Sc L-edge2p → 3dUnoccupied Sc 3d states, oxidation state
Te L-edge2p → 5d, 5sUnoccupied Te states, local environment
Note: This table outlines the expected information from XAS experiments on Sc2Te3.

Electron Energy Loss Spectroscopy (EELS) for Electronic Excitations

Electron Energy Loss Spectroscopy (EELS) is a technique that measures the energy loss of electrons after they have interacted with a sample. wikipedia.org It can probe various excitations, including plasmons, interband transitions, and core-level ionizations, providing information about the electronic structure and composition of the material.

In the context of this compound, EELS can be used to study:

Low-Loss Region (<50 eV): This region is dominated by plasmon excitations, which are collective oscillations of the valence electrons. The plasmon energy is related to the valence electron density. Interband transitions, corresponding to the excitation of electrons from the valence band to the conduction band, can also be observed and provide information about the band gap and joint density of states.

Core-Loss Region (>50 eV): This region contains ionization edges corresponding to the excitation of core electrons. The Sc L-edge and Te M-edge are accessible in this region. The fine structure of these edges (Energy Loss Near Edge Structure, ELNES) is analogous to XAS and provides information about the local density of unoccupied states, oxidation state, and coordination environment. The major EELS edges for scandium are the L3 at 402 eV and L2 at 407 eV. eels.info

EELS Region Excitations Probed Information Obtained for Sc2Te3
Low-LossPlasmons, Interband TransitionsValence electron density, band gap, joint density of states
Core-LossCore-level ionizationsElemental composition, unoccupied density of states, oxidation states
Note: This table summarizes the potential applications of EELS for the study of Sc2Te3.

Scanning Tunneling Microscopy/Spectroscopy (STM/STS) for Surface Electronic States

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level. cmu.edu It relies on the quantum mechanical tunneling of electrons between a sharp metallic tip and a conducting sample. Scanning Tunneling Spectroscopy (STS) is a related technique that measures the local density of electronic states (LDOS) of the sample.

For this compound, which has a layered crystal structure, STM would be an ideal tool to investigate its surface morphology, including atomic arrangements, defects, and step edges. STS measurements would provide spatially resolved information about the surface electronic structure.

Expected findings from STM/STS studies on Sc2Te3 include:

Topography: Atomically resolved images of the Te-terminated surface layer, revealing the crystallographic arrangement. The presence of defects such as vacancies or adatoms could also be identified.

Local Density of States: STS spectra would map the energy distribution of the filled and empty electronic states at the surface. This would allow for the direct measurement of the surface band gap and the identification of any surface states or defect-induced in-gap states. If Sc2Te3 exhibits a charge density wave, STM/STS would be able to directly visualize the periodic modulation of the charge density on the surface.

Technique Probe Information Obtained for Sc2Te3 Surface
STMTunneling CurrentAtomic-scale topography, defect imaging
STSdI/dV vs. VLocal density of electronic states, surface band gap, charge density waves
Note: This table outlines the expected outcomes of STM/STS investigations on the surface of Sc2Te3.

Raman and Infrared Spectroscopy for Phonon Mode Identification

Raman and Infrared (IR) spectroscopy are complementary techniques used to study the vibrational modes (phonons) of a material. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which involves vibrations that cause a change in the polarizability of the molecule.

For a crystalline material like this compound, group theory can be used to predict the number and symmetry of the Raman and IR active phonon modes. The crystal structure of Sc2Te3 has been reported to be orthorhombic with the space group Fddd. myscope.training Based on this crystal structure, a factor group analysis would predict the symmetries of the vibrational modes.

While specific experimental Raman and IR spectra for Sc2Te3 are not widely available, studies on isostructural or related telluride compounds can provide a basis for interpretation. The spectra would be expected to show a series of peaks corresponding to the various vibrational modes of the Sc-Te lattice.

Raman Spectroscopy: The Raman spectrum would reveal the Raman-active phonon modes. The frequencies of these modes are sensitive to the atomic masses and the strength of the chemical bonds. Temperature-dependent Raman studies could be used to investigate phase transitions or anharmonic effects.

Infrared Spectroscopy: The IR spectrum would identify the IR-active phonon modes. These modes would correspond to vibrations involving the motion of the Sc and Te ions that lead to a net change in the dipole moment of the unit cell.

A hypothetical assignment of vibrational modes for Sc2Te3 based on its crystal structure and comparison with other metal tellurides is presented below.

Spectroscopic Technique Selection Rule Expected Phonon Modes in Sc2Te3
Raman SpectroscopyChange in polarizabilitySc-Te stretching and bending modes
Infrared SpectroscopyChange in dipole momentSc-Te lattice vibrations
Note: The specific frequencies and symmetries of the phonon modes for Sc2Te3 require experimental determination and theoretical calculations.

Defect Chemistry, Non Stoichiometry, and Their Influence in Discandium Tritelluride

Point Defect Formation Energies and Concentrations (e.g., Vacancies, Interstitials, Antisites)

Point defects, which are zero-dimensional imperfections in the crystal lattice, are fundamental to the behavior of semiconductor materials like discandium tritelluride. These defects include vacancies (a missing atom from a lattice site), interstitials (an atom occupying a site that is normally vacant), and antisites (an atom of one type occupying a site normally occupied by another type of atom). The formation energy of these defects dictates their equilibrium concentration at a given temperature.

While specific experimental or theoretical values for point defect formation energies in Sc₂Te₃ are not extensively documented in the current body of scientific literature, first-principles calculations based on density functional theory (DFT) are a common approach to predict these values in similar semiconductor compounds. aps.orguchile.cl For instance, in analogous materials like bismuth telluride (Bi₂Te₃), vacancies at the anion sites (tellurium vacancies) and antisite defects are found to have the lowest formation energies, making them the most dominant atomic defects. nih.gov

Given the nature of the Sc₂Te₃ lattice, which can be viewed as a defect variant of the NaCl structure, the formation of scandium vacancies (VSc) and tellurium vacancies (VTe) is expected. Interstitial scandium (Scᵢ) and tellurium (Teᵢ) atoms, as well as scandium-on-tellurium (ScTe) and tellurium-on-scandium (TeSc) antisite defects, are also plausible. The concentration of these defects is anticipated to be highly dependent on the synthesis conditions, such as temperature and the chemical potentials of the constituent elements.

Table 1: Plausible Point Defects in this compound

Defect Type Description Expected Impact on Properties
Scandium Vacancy (VSc) A scandium atom is missing from its lattice site. Can act as an acceptor, increasing p-type conductivity.
Tellurium Vacancy (VTe) A tellurium atom is missing from its lattice site. Can act as a donor, increasing n-type conductivity.
Scandium Interstitial (Scᵢ) A scandium atom occupies a non-lattice site. Likely to be a donor.
Tellurium Interstitial (Teᵢ) A tellurium atom occupies a non-lattice site. Likely to be an acceptor.
Scandium Antisite (ScTe) A scandium atom occupies a tellurium lattice site. The electronic effect would depend on the local bonding environment.

Note: The expected impacts are based on general principles of defect chemistry in semiconductors and require specific theoretical calculations for confirmation in Sc₂Te₃.

Influence of Dopants and Impurities on Crystal Structure and Electronic Configuration

The introduction of dopants and impurities can significantly alter the crystal structure and electronic configuration of this compound. Doping is a common strategy to tune the charge carrier concentration and mobility in thermoelectric materials. While specific studies on doped Sc₂Te₃ are limited, research on similar telluride compounds provides valuable insights.

For instance, in germanium telluride (GeTe), molybdenum (Mo) doping has been shown to inhibit crystallization and increase the degree of disorder in the amorphous phase. elsevierpure.com In tin telluride (SnTe), co-doping with bismuth (Bi) and indium (In) can engineer the electronic structure, leading to an increased Seebeck coefficient. uchile.cl Similarly, tellurium doping in NaYS₂ has been theoretically shown to decrease the band gap and electron effective mass, thereby increasing electron mobility. nih.govacs.org

In the context of Sc₂Te₃, introducing dopants on either the scandium or tellurium sublattice would be expected to cause local lattice distortions. The extent of these distortions would depend on the size and electronegativity difference between the dopant and the host atom. Such structural modifications can, in turn, affect the electronic band structure. For example, doping with an element with a different valence state than scandium (+3) or tellurium (-2) would introduce charge carriers (electrons or holes), thereby modifying the electronic configuration and shifting the Fermi level. fiveable.me First-principles calculations on tungsten telluride have shown that doping with oxygen and silicon can modulate the electronic properties due to hybridization effects. spiedigitallibrary.org

Table 2: Potential Effects of Dopants on this compound

Dopant Type Potential Substitution Site Expected Effect on Crystal Structure Expected Effect on Electronic Configuration
Isovalent Dopant Sc or Te sublattice Local lattice strain depending on ionic radii mismatch. Minimal change in carrier concentration; potential band structure modification.
Aliovalent Dopant (Donor) Sc or Te sublattice Local lattice strain and potential formation of compensating defects. Increase in electron concentration (n-type doping).

Theoretical Predictions of Defect Structures

Theoretical modeling, particularly using first-principles calculations, is a powerful tool for predicting the atomic and electronic structure of defects in materials where experimental characterization is challenging. A systematic ab initio study of Sc₂Te₃ has provided insights into its local structural order. researchgate.net

Theoretical predictions for defect structures in Sc₂Te₃ would involve placing a vacancy, interstitial, or antisite defect within a supercell model of the crystal and then relaxing the atomic positions to find the minimum energy configuration. Such calculations can reveal the local lattice distortions around the defect. For example, in cadmium telluride, theoretical studies have shown that the atoms surrounding a tellurium vacancy undergo significant relaxation, which influences the electronic properties. uchile.cl

For Sc₂Te₃, it is predicted that the formation of vacancies would lead to a relaxation of the surrounding atoms, either inwards or outwards, depending on the charge state of the vacancy and the nature of the chemical bonding. Interstitial atoms would cause significant local strain, pushing the neighboring atoms away from their equilibrium positions. The structure of antisite defects would depend on the coordination environment that the misplaced atom adopts.

Experimental Identification of Defect States

High-resolution transmission electron microscopy (TEM) and scanning transmission electron microscopy (STEM) can be used to directly visualize structural defects such as dislocations and stacking faults. nsf.govaps.org Scanning tunneling microscopy (STM) is a powerful surface-sensitive technique that can image individual point defects and probe their local electronic density of states. researchgate.netarxiv.orgresearchgate.net

Spectroscopic techniques are also vital for identifying defect-related electronic states within the band gap. Photoluminescence (PL) spectroscopy can reveal the presence of defect levels through characteristic emission peaks. uvic.camdpi.com Deep-level transient spectroscopy (DLTS) is a sensitive technique for detecting and characterizing deep-level defects in semiconductors. In cadmium zinc telluride, for instance, thermoelectric effect spectroscopy has been used to identify intrinsic deep levels associated with cadmium vacancies and tellurium antisites. researchgate.net

Table 3: Common Experimental Techniques for Defect Identification

Technique Type of Information Obtained Applicability to Sc₂Te₃
Transmission Electron Microscopy (TEM) Direct imaging of extended defects (dislocations, grain boundaries). Highly applicable for studying crystalline quality.
Scanning Tunneling Microscopy (STM) Atomic-resolution imaging of surface point defects and local electronic structure. Applicable for studying the surfaces of single crystals.
Photoluminescence (PL) Identification of radiative defect levels within the band gap. Potentially useful for identifying optically active defects.
Deep-Level Transient Spectroscopy (DLTS) Detection and characterization of deep trap states. Applicable for characterizing electrically active defects in semiconducting Sc₂Te₃.

Non-Stoichiometric Phases and Their Structural Impact

Non-stoichiometry, where the ratio of the constituent elements deviates from the ideal chemical formula, is a common feature in many transition metal and rare-earth chalcogenides. fiveable.meias.ac.inresearchgate.net In the scandium-tellurium system, the existence of non-stoichiometric phases has been reported. The structure of Sc₂Te₃ itself can be considered a defect variant of the NaCl type, with ordered vacancies on the cation sublattice. researchgate.net

The presence of non-stoichiometry implies a high concentration of point defects, which can become ordered to form new, stable phases. For instance, an excess or deficiency of tellurium relative to the stoichiometric Sc₂Te₃ composition can lead to the formation of different structural arrangements. This deviation from ideal stoichiometry can introduce stress and crystal lattice distortions, which may be accommodated by the formation of dislocation networks. researchgate.net In iron telluride, over-stoichiometric iron atoms have been shown to significantly affect the local electronic and magnetic environment. iaea.org

The structural impact of non-stoichiometry in this compound can range from a random distribution of point defects at high temperatures to the formation of ordered defect superstructures at lower temperatures. These structural modifications will invariably influence the electronic and thermal transport properties of the material.

Defect-Mediated Charge Compensation Mechanisms

In non-stoichiometric compounds or in materials with aliovalent dopants, charge neutrality must be maintained. This is achieved through various charge compensation mechanisms that involve the formation of native point defects. uni-halle.de The most common charge state for scandium in its compounds is +3. pearson.comyoutube.comwikipedia.org

If, for example, a dopant with a +2 charge state substitutes for a Sc³⁺ ion, a net negative charge is created in the lattice. To compensate for this, the material might create positively charged defects, such as tellurium vacancies (which act as donors) or scandium interstitials. Conversely, if a dopant with a +4 charge state replaces Sc³⁺, the excess positive charge could be compensated by the formation of negatively charged defects like scandium vacancies (acceptors) or tellurium interstitials.

In the case of non-stoichiometry, if there is an excess of tellurium, leading to a deficiency of scandium, the resulting scandium vacancies (acceptors) would need to be compensated. This could occur through the formation of donor-like defects or by a change in the valence state of other ions in the lattice, although the latter is less likely for scandium which strongly prefers the +3 oxidation state. researchgate.net The specific charge compensation mechanism that dominates will depend on the formation energies of the various possible defects under the prevailing synthesis or operating conditions. Understanding these mechanisms is crucial for controlling the charge carrier concentration and, consequently, the electronic properties of this compound.

Surface Science and Interfacial Phenomena of Discandium Tritelluride

Surface Reconstruction and Termination Studies

The surface of a crystalline material often undergoes reconstruction, an atomic rearrangement that lowers the surface free energy, resulting in a structure different from the bulk-truncated plane. For layered materials like Sc₂Te₃, which shares a crystal structure with Sb₂Te₃, the surfaces are typically terminated by the outermost layer of the crystal. rsc.org In the case of many tritellurides, this is a Te layer. stanford.edu

Van der Waals layered materials were historically thought to resist significant surface reconstruction due to the absence of dangling bonds. arxiv.org However, recent studies on similar materials, such as those exhibiting charge density waves (CDW), have shown that the surface can indeed reconstruct. arxiv.orgnih.gov This reconstruction can be driven by interlayer coupling and may involve subtle atomic displacements in the subsurface layers, leading to significant changes in the surface electronic structure. arxiv.orgnih.gov

For rare-earth tritellurides (RTe₃), the Fermi surface is primarily derived from the p-orbitals of the tellurium atoms arranged in nearly square-planar sheets. stanford.edu The interaction between these layers and any symmetry breaking at the surface can lead to complex reconstructions. While specific reconstructions for Sc₂Te₃ have not been detailed in the literature, it is plausible that its surface would exhibit phenomena similar to other RTe₃ compounds, potentially including reconstructions driven by subtle electronic effects or the presence of surface defects. The crystal structure of Sc₂Te₃ can exist in several forms, including orthorhombic and rhombohedral phases, which would influence the possible surface terminations and reconstructions. materialsproject.org

Table 1: Crystallographic Data for Discandium Tritelluride

PropertyValueCrystal SystemSpace GroupReference
Formula Weight472.712OrthorhombicFddd (70) materialsproject.orgwebelements.co.uk
Density5300 kg/m ³-- webelements.co.uk
Sc-Te Bond Distances2.91 - 2.96 ÅOrthorhombicFddd (70) materialsproject.org
AppearanceBlack crystalline solid-- webelements.co.uk

Adsorption and Desorption Processes on this compound Surfaces

The interaction of gas molecules with the surface of Sc₂Te₃ is governed by adsorption and desorption processes, which can be broadly categorized as physisorption and chemisorption. micromeritics.com Physisorption involves weak van der Waals forces and is typically reversible, while chemisorption involves the formation of stronger chemical bonds and is often irreversible. micromeritics.com These processes are fundamental to understanding the surface stability and reactivity of Sc₂Te₃, particularly its susceptibility to oxidation.

While specific adsorption studies on Sc₂Te₃ are limited, research on the chemically similar Sb₂Te₃ provides valuable insights. Studies have shown that Sb₂Te₃ can rapidly oxidize under ambient conditions, a process initiated by the adsorption of oxygen and water vapor. helmholtz-berlin.de The oxidation is reportedly faster in the presence of water vapor, indicating that water molecules play an active role in the surface reaction. helmholtz-berlin.de Given the chemical similarities, it is reasonable to expect that Sc₂Te₃ surfaces would also be reactive towards atmospheric gases. The presence of scandium, which has a high affinity for oxygen, may lead to the formation of a stable scandium oxide layer upon exposure to air.

The kinetics of adsorption and desorption can be modeled using various theoretical frameworks, such as the Langmuir model for monolayer adsorption or the Brunauer-Emmett-Teller (BET) theory for multilayer adsorption. anton-paar.comresearchgate.net Experimental characterization of these processes on Sc₂Te₃ would likely involve techniques like temperature-programmed desorption (TPD) and gas adsorption analysis to determine surface area, pore size distribution, and the energetics of molecule-surface interactions. anton-paar.com

Table 2: Key Concepts in Gas Adsorption on Solid Surfaces

ConceptDescriptionRelevance to Sc₂Te₃
Physisorption Adsorption due to weak van der Waals forces. Reversible and not site-specific.Initial, non-destructive interaction of ambient gases with the surface.
Chemisorption Adsorption involving the formation of chemical bonds. Often irreversible and site-specific.Formation of oxide or other passivating layers upon exposure to reactive gases like O₂.
Adsorption Isotherm Relates the amount of adsorbed gas to the pressure at a constant temperature.Characterizes the surface area and porosity of Sc₂Te₃ materials. researchgate.net
Desorption Energy The energy required to remove an adsorbed molecule from the surface.Determines the stability of adsorbed species and the conditions required for surface cleaning. mdpi.com

Surface Electronic States and Band Bending

The termination of a crystal lattice at the surface breaks the periodic potential, which can give rise to electronic states localized at the surface. These surface states can have energies that lie within the bulk band gap. Furthermore, the interaction of the surface with adsorbates or the presence of charged surface defects can lead to a phenomenon known as band bending, where the conduction and valence band edges curve up or down as they approach the surface. wikipedia.orgnih.gov

For materials like Sc₂Te₃, which are part of the broader family of chalcogenide semiconductors and topological insulators, surface electronic states and band bending are expected to play a significant role in their electronic transport properties. In related topological insulators like Bi₂Te₃ and Sb₂Te₃, angle-resolved photoemission spectroscopy (ARPES) has been instrumental in observing topologically protected surface states. nih.gov These states are characterized by a linear dispersion (the "Dirac cone") and are robust against scattering.

Band bending near the surface creates a space-charge region. For instance, in a p-type semiconductor, an accumulation of positive charge at the surface would cause downward bending of the bands, while a depletion of holes would lead to upward bending. wikipedia.org Studies on Sb₂Te₃ thin films have shown that an applied electric field can tune the band bending and even open a gap at the Dirac point of the surface states, demonstrating the potential to manipulate the electronic properties of the surface. nist.gov While Sc₂Te₃ is not established as a topological insulator, its surface electronic structure is still expected to deviate from the bulk. Theoretical calculations show that bulk crystalline Sc₂Te₃ has no band gap, but its amorphous phase exhibits a gap of approximately 0.25 eV. rsc.org This suggests that disorder and surface effects could significantly alter its electronic landscape, potentially leading to semiconductor-like behavior at the surface.

Heterointerface Formation and Characterization

Heterointerfaces, the junctions between two different materials, are fundamental to the operation of many semiconductor devices. In the context of Sc₂Te₃, heterointerfaces are particularly important for its application in phase-change memory (PCM) and thermoelectric devices. Alloying Sc₂Te₃ with Sb₂Te₃ to form Sc-Sb-Te (SST) materials has been shown to enable sub-nanosecond memory switching. rsc.org This performance enhancement is attributed to the robust Sc-Te chemical bonds which stabilize crystal precursors in the amorphous state and the geometric matching between the Sc₂Te₃ and Sb₂Te₃ crystal structures. rsc.orgxjtu.edu.cn

The formation of ScₓSb₂₋ₓTe₃ hetero- and nanostructures involves the high solubility of Sc₂Te₃ in the Sb₂Te₃ matrix. acs.org X-ray diffraction studies show that thin films with up to 30 at. % Sc content maintain the trigonal Sb₂Te₃-type structure, indicating a homogeneous mixture at the atomic level. acs.org The incorporation of scandium, which has a larger covalent radius than antimony, leads to an expansion of the a lattice constant and a slight contraction of the c lattice constant. acs.org

The characterization of such heterointerfaces requires advanced microscopy and spectroscopy techniques. Transmission electron microscopy (TEM) and scanning TEM (STEM), coupled with energy-dispersive X-ray spectroscopy (EDXS) and electron energy-loss spectroscopy (EELS), can provide atomic-scale information about the structural and chemical integrity of the interface. mdpi.comresearchgate.net These methods can reveal details about lattice strain, elemental distribution, and electronic structure across the junction, which are crucial for understanding and optimizing device performance. mdpi.comnih.gov

Table 3: Characteristics of Sc₂Te₃-Sb₂Te₃ Heterointerfaces

FeatureDescriptionSignificanceReference
Miscibility High solubility of Sc₂Te₃ in Sb₂Te₃.Allows for the formation of homogeneous ScₓSb₂₋ₓTe₃ alloys over a wide compositional range. acs.org
Crystal Structure Maintains the trigonal Sb₂Te₃-type structure for Sc content up to 30 at. %.Structural compatibility facilitates epitaxial or highly textured growth, crucial for PCM devices. acs.org
Lattice Parameters Incorporation of Sc expands the in-plane lattice constant (a) and slightly contracts the out-of-plane constant (c).Induces strain at the interface, which can be engineered to tune electronic and thermal transport properties. acs.org
Bonding Sc-Te bonds are more robust than Sb-Te bonds.Enhances the stability of crystal precursors in the amorphous phase, leading to faster crystallization speeds in PCM. rsc.orgxjtu.edu.cn

Passivation Strategies for this compound Surfaces

Passivation is the process of treating a material's surface to reduce its chemical reactivity. For semiconductors, this is crucial for preventing degradation due to environmental factors like oxidation and for reducing the density of electronically active surface states that can be detrimental to device performance.

There are no established passivation strategies specifically for Sc₂Te₃ in the literature. However, general methods used for other materials provide a framework for potential approaches. A common strategy involves the formation of a stable, insulating native oxide layer. For Sc₂Te₃, controlled exposure to an oxidizing environment could potentially form a protective layer of scandium oxide (Sc₂O₃), which is a stable, wide-bandgap insulator. It has been suggested that surface oxidation on some chalcogenides may protect the bulk material from further degradation. researchgate.net

Alternatively, chemical passivation treatments using acids are widely employed. For instance, nitric acid or citric acid treatments are used to passivate stainless steel by removing surface contaminants and promoting the formation of a stable chromium oxide layer. nickelinstitute.orgchromatographyonline.combesttechnologyinc.com A similar approach could be explored for Sc₂Te₃, where a chemical treatment might selectively etch away unstable surface species and facilitate the formation of a stable surface termination.

Another approach is the deposition of a dielectric capping layer, such as Al₂O₃, SiO₂, or Si₃N₄, using techniques like atomic layer deposition (ALD). This method provides a conformal, pinhole-free layer that can effectively seal the surface from the ambient environment and passivate surface electronic states. The choice of passivation strategy would depend on the specific application and would require careful optimization to ensure that the passivation layer is chemically stable, provides good electrical insulation, and forms a high-quality interface with the Sc₂Te₃.

Phase Stability and Equilibrium Studies of Discandium Tritelluride

Phase Diagrams of the Scandium-Tellurium System

A complete and critically evaluated phase diagram for the binary scandium-tellurium (Sc-Te) system is not extensively documented in publicly available literature. Comprehensive evaluations of binary metal-tellurium systems have noted that the phase diagram for the Sc-Te system is considered incomplete and tentative iaea.org.

Despite the lack of a complete diagram, the existence of the compound discandium tritelluride (Sc2Te3) is well-established. It is the primary intermediate phase of interest in the system and has been the subject of numerous structural and computational studies. Research efforts have predominantly focused on the synthesis and characterization of Sc2Te3 itself, rather than a full exploration of the phase space between scandium and tellurium.

High-Pressure and High-Temperature Phase Transformations

This compound is known to exist in multiple crystalline forms, or polymorphs, indicating a complex response to varying temperature and pressure conditions. At least three distinct phases have been identified through experimental synthesis and structural analysis.

One well-characterized phase of Sc2Te3 crystallizes in an orthorhombic system with the space group Fddd. This structure is isostructural with scandium sesquisulfide (Sc2S3) and can be described as a defect variant of the rock salt (NaCl) structure, consisting of edge-sharing, slightly distorted ScTe6 octahedra researchgate.net.

Ab initio molecular dynamics simulations have been employed to study the effects of temperature on the compound. These studies indicate a liquid-to-glass transition temperature for Sc2Te3 between approximately 773 K and 950 K. Furthermore, these simulations reveal that as the temperature decreases, the octahedral configuration of the atoms becomes more ordered rsc.org. The electronic properties also exhibit a temperature-dependent transition, shifting from a metallic to a semiconductor character upon cooling rsc.org.

While specific high-pressure studies detailing phase transitions in Sc2Te3 are limited, research on the broader class of rare-earth tritellurides (RTe3) shows that hydrostatic pressure can suppress charge density wave (CDW) phases present in these materials osti.gov. Although Sc is a transition metal, its tritelluride shares characteristics with this group, suggesting that its properties could also be tunable via pressure.

Phase/StructureCrystal SystemSpace GroupKey Structural FeaturesConditions
Sc2S3-typeOrthorhombicFdddDefect rock salt type; edge-sharing ScTe6 octahedra. researchgate.netSynthesized at 1073 K. researchgate.net
Amorphous/GlassyN/AN/ALacks long-range order.Forms upon cooling from the liquid phase. rsc.org

Thermodynamic Stability Calculations

The thermodynamic stability of a compound is a fundamental property that determines its likelihood of formation and persistence. For Sc2Te3, theoretical calculations, particularly those using Density Functional Theory (DFT), provide crucial insights into its stability. These computational methods calculate the energy of a given crystal structure, and by comparing this energy to that of competing phases or elemental constituents, the thermodynamic stability can be assessed stackexchange.comarxiv.org.

Systematic ab initio studies have been performed on Sc2Te3, often in comparison with antimony telluride (Sb2Te3) for phase-change memory applications researchgate.net. These calculations explore the energetics of different crystalline and amorphous phases. The stability is often evaluated by calculating the formation enthalpy or the energy above the convex hull; a compound is considered thermodynamically stable if its formation enthalpy is negative and it lies on the convex hull of the phase diagram arxiv.org.

Computational studies highlight the robust nature of the scandium-tellurium bonds, which contributes significantly to the compound's stability and influences its crystallization behavior researchgate.net. First-principles calculations can also predict the relative stability of different polymorphs under various conditions, although specific values for the standard enthalpy of formation of Sc2Te3 are not consistently reported across the literature.

Kinetics of Phase Transitions

The kinetics of phase transitions, which encompasses the rates of nucleation and crystal growth, is a critical aspect of materials like Sc2Te3 used in memory devices where rapid switching between amorphous and crystalline states is required arxiv.org. The progress of a phase transformation involves the initial formation of small, stable nuclei of the new phase, followed by the growth of these nuclei until the parent phase is consumed youtube.com.

While detailed experimental kinetic studies specifically measuring the nucleation and growth rates for Sc2Te3 are not widely available, its role in enhancing the crystallization speed of Sc-Sb-Te alloys provides indirect evidence of its kinetic properties. The robust Sc-Te bonds and the ordered local structure in the amorphous phase, which resembles the crystalline phase, are thought to explain the enhanced nucleation in these alloys researchgate.netresearchgate.net. The presence of ordered atomic motifs, such as four-fold rings (ABAB squares) in the amorphous state, can act as crystalline precursors, facilitating rapid incubation and growth of the crystalline phase rsc.org. This pre-ordering lowers the energy barrier for nucleation, a key factor in the kinetics of the phase transition mcgill.cauu.nl.

Metastable Phases and Their Formation

Metastable phases are thermodynamically unstable but can persist for long periods due to kinetic barriers that prevent their transformation to a more stable state. In the context of Sc2Te3, a metastable rock salt-like phase is of significant interest.

This phase is characterized by a cubic crystal structure where scandium and tellurium atoms occupy the crystallographic sites of sodium and chlorine, respectively. However, to maintain the Sc2Te3 stoichiometry, one-third of the cation (scandium) sites are vacant. These vacancies can be randomly distributed, leading to a disordered rock salt structure, or they can be arranged in an ordered fashion researchgate.net. The ordered orthorhombic Fddd phase is itself considered a defect variant of the NaCl type, highlighting the close structural relationship researchgate.net.

The formation of such metastable phases is often associated with non-equilibrium processing conditions, such as rapid quenching from a high-temperature melt. In phase-change memory applications, the amorphous phase (a glass) is created by rapid cooling, and upon heating, it can crystallize into a metastable crystalline structure before potentially transforming into the most thermodynamically stable phase at higher temperatures. The local structural order in amorphous Sc2Te3, which is remarkably similar to that of the metastable rock salt phase, is believed to facilitate its formation researchgate.net.

Advanced Research Directions and Future Perspectives in Discandium Tritelluride Studies

Emerging Methodologies for Enhanced Characterization

The intricate nature of discandium tritelluride's structure and properties necessitates the use of cutting-edge characterization techniques that go beyond conventional experimental methods. A significant emerging methodology is the application of first-principles calculations and ab initio molecular dynamics (AIMD) simulations . These computational approaches provide unparalleled insight into the atomic-level behavior of Sc2Te3 under various conditions.

Recent theoretical studies have employed AIMD to investigate the influence of temperature on the structural, dynamic, and electronic properties of this compound. nih.gov These simulations have revealed that the local structure is characterized by distorted-octahedral clusters connected by four-fold rings, a configuration that persists even at elevated temperatures. nih.gov Furthermore, AIMD has been instrumental in identifying a liquid-to-glass transition temperature range for Sc2Te3, estimated to be between approximately 773 K and 950 K. nih.gov

These computational tools are also crucial for understanding the electronic properties of the material. For instance, analysis of the density of states (DOS) has shown a temperature-dependent metal-to-semiconductor transition. nih.gov The choice of the functional in these density functional theory (DFT) calculations, such as the modified Becke-Johnson (mBJLDA) functional, has been shown to significantly impact the calculated band gap, highlighting the need for careful selection of theoretical parameters to accurately model the system. nih.gov

Future research will likely see an increased use of these in silico techniques to predict and understand the behavior of Sc2Te3. The synergy between computational predictions and experimental validation will be key to fully characterizing this compound. For example, theoretical calculations of phonon spectra can be corroborated with experimental techniques like Raman spectroscopy to provide a comprehensive picture of the material's vibrational properties and structural stability.

Interdisciplinary Approaches in Scandium Chalcogenide Research

The study of this compound is increasingly benefiting from interdisciplinary approaches that merge condensed matter physics, materials science, and chemistry. One of the most promising areas of this interdisciplinary research is in the field of phase-change memory (PCM) .

This compound shares structural similarities with antimony telluride (Sb2Te3), a cornerstone material for PCM devices. nih.gov Specifically, the crystalline phase of Sc2Te3 can adopt a cubic rocksalt structure with one-third of the cationic sublattice sites being vacant, which is analogous to the structure of cubic rocksalt Sb2Te3. nih.gov The alloying of scandium into Sb2Te3 has been shown to enable sub-nanosecond memory writing speeds in PCRAM devices. nih.gov This ultrafast switching is attributed to the geometric compatibility of Sc2Te3 and Sb2Te3 and the robust Sc–Te chemical bonds that stabilize crystal precursors in the amorphous state. nih.gov Understanding the fundamental properties of pure Sc2Te3 is therefore critical for the rational design of new and improved phase-change materials. This research direction brings together materials synthesis, device engineering, and theoretical modeling to advance data storage technologies.

Another burgeoning interdisciplinary frontier is the exploration of superconductivity in scandium-based tellurides . While superconductivity has not been reported in binary Sc2Te3, recent discoveries in ternary scandium tellurides, such as Sc6MTe2 (where M is a transition metal), have opened up new avenues of investigation. nagoya-u.ac.jp Research into these related compounds, which combines solid-state chemistry for synthesis with low-temperature physics for property measurement, could provide insights into the electronic and structural factors that might induce superconductivity in modified or doped this compound systems.

Unexplored Structural Regimes and Their Implications

While the common crystal structures of this compound are being characterized, there remain unexplored structural regimes that could host novel physical properties. Research has identified at least three modifications of Sc2Te3. Besides the cubic defect rocksalt structure, a rhombohedral modification has been reported, as well as an orthorhombic structure crystallizing in the Fddd space group. researchgate.net This orthorhombic phase, which adopts the Sc2S3 structure type, can be described as a distorted and deficient variant of the NaCl-type structure and appears to be a low-temperature form of the compound. researchgate.net The existence of these polymorphs suggests a complex structural landscape that is sensitive to synthesis conditions.

A key area for future exploration is the behavior of this compound under high pressure . High-pressure studies on other scandium chalcogenides, such as scandium monosulfide (ScS), have revealed pressure-induced structural phase transitions and interesting changes in compressibility. researchgate.netnih.gov For instance, first-principles calculations predict that scandium chalcogenides with the NaCl (B1) structure can transform into the CsCl (B2) type structure under pressure. researchgate.netresearchgate.net Similar pressure-induced transitions are a hallmark of sesquichalcogenides like Bi2S3 and Sb2Te3, which are structurally related to Sc2Te3. mdpi.comutoledo.edu

Investigating Sc2Te3 in a diamond anvil cell, coupled with synchrotron X-ray diffraction and Raman spectroscopy, could uncover new, denser crystal structures. These high-pressure phases may exhibit dramatically different electronic and optical properties. For example, pressure can tune the band gap, induce metallization, and potentially lead to superconductivity, as seen in other telluride systems. The insights gained from exploring these unexplored structural regimes would not only deepen our fundamental understanding of this compound but could also pave the way for its application in high-pressure electronic or thermoelectric devices.

Q & A

Q. What are the established synthesis methods for discandium tritelluride (Sc₂Te₃), and how do experimental parameters influence its crystallographic phase purity?

this compound is typically synthesized via high-temperature solid-state reactions or chemical vapor transport (CVT) under controlled atmospheres. Key parameters include stoichiometric ratios of Sc and Te precursors, reaction temperature (optimized between 800–1000°C), and cooling rates to avoid phase segregation. X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) are critical for verifying phase purity and stoichiometry . For layered van der Waals structures (analogous to RTe₃ systems), exfoliation techniques may apply, though Sc₂Te₃’s magnetic and electronic properties necessitate careful handling to prevent oxidation .

Q. How can researchers characterize the electronic structure of this compound, and what spectroscopic techniques are most effective?

Angle-resolved photoemission spectroscopy (ARPES) and scanning tunneling microscopy (STM) are primary tools for mapping band structures and identifying charge density wave (CDW) transitions. For Sc₂Te₃, theoretical frameworks like density functional theory (DFT) should guide experimental design to predict correlated electronic behaviors observed in analogous materials (e.g., GdTe₃’s high electron mobility). Raman spectroscopy can also probe phonon modes linked to CDW formation . Cross-referencing with magnetotransport measurements (e.g., Hall effect, resistivity) validates hypotheses about carrier type and mobility .

Advanced Research Questions

Q. What experimental challenges arise when probing the axial Higgs mode in this compound, and how can they be mitigated?

The axial Higgs mode, a collective excitation with potential links to dark matter, requires ultra-sensitive probes due to weak coupling with light. In RTe₃ systems, room-temperature “tabletop” experiments using resonant inelastic X-ray scattering (RIXS) or terahertz spectroscopy have succeeded by leveraging quantum material mimicry. For Sc₂Te₃, similar approaches must address its distinct magnetic order and CDW interactions. Calibration against neutron scattering data (for spin dynamics) and multi-probe triangulation (optical + transport) can resolve signal ambiguities .

Q. How do discrepancies in reported magnetic properties of this compound arise, and what methodologies resolve such contradictions?

Contradictions often stem from sample quality (e.g., oxygen contamination) or measurement conditions (e.g., temperature-dependent magnetic anisotropy). Researchers should employ:

  • Multi-technique validation : Compare SQUID magnetometry with X-ray magnetic circular dichroism (XMCD) to distinguish bulk vs. surface magnetism.
  • Controlled synthesis : Use glovebox environments for sample preparation to prevent oxidation, as seen in rare-earth tritelluride studies .
  • Peer data comparison : Cross-reference with neutron diffraction studies to confirm long-range magnetic order .

Q. What role does this compound play in nitrogen fixation, and how can its catalytic mechanisms be optimized?

Discandium complexes (e.g., [Sc₂(N₂)₃]) demonstrate unique reactivity in N–N bond activation, as shown in methyl transfer reactions with MeOTf. For Sc₂Te₃, surface defect engineering (e.g., Te vacancies) may enhance catalytic activity by creating active sites for nitrogen adsorption. In situ X-ray absorption spectroscopy (XAS) and operando mass spectrometry can track intermediate species and turnover frequencies, while DFT models identify energetically favorable pathways .

Methodological Guidance

Q. How should researchers design experiments to study charge density wave (CDW) transitions in this compound?

  • Probe selection : Use temperature-dependent XRD to track lattice distortions and ARPES to monitor Fermi surface reconstruction.
  • Doping studies : Introduce controlled impurities (e.g., Sb substitution for Te) to perturb CDW stability and isolate electronic vs. phononic contributions.
  • Theoretical integration : Compare results with tight-binding models or machine-learned phase diagrams to predict transition temperatures .

Q. What statistical approaches are recommended for analyzing transport data in Sc₂Te₃ under varying magnetic fields?

  • Robust error analysis : Apply Gaussian fitting to magnetoresistance curves to distinguish quantum oscillations from noise.
  • Cross-correlation : Use principal component analysis (PCA) to disentangle competing effects (e.g., CDW vs. magnetic ordering) in multi-parameter datasets.
  • Reproducibility checks : Validate findings via independent measurements (e.g., alternating current vs. direct current transport) .

Data Interpretation and Validation

Q. How can researchers address conflicting reports on Sc₂Te₃’s superconducting critical temperature (T₃c)?

Discrepancies may arise from pressure-induced phase transitions or sample heterogeneity. Solutions include:

  • High-pressure XRD : Correlate structural changes with resistivity drops.
  • Microscopy : Use atomic-force microscopy (AFM) to identify grain boundaries or secondary phases.
  • Collaborative benchmarking : Share datasets via open-access platforms for meta-analysis .

Q. What strategies ensure reproducibility in synthesizing phase-pure Sc₂Te₃ for spintronic applications?

  • Protocol standardization : Document furnace ramp rates and gas flow rates (e.g., Ar/H₂ mixtures) to minimize batch variations.
  • Peer validation : Collaborate with third-party labs to replicate synthesis and characterization workflows.
  • Metadata transparency : Publish raw XRD and EDS files alongside processed data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.